N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-4-methoxybenzenesulfonohydrazide
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Overview
Description
N-{3-[(3-chlorobenzyl)oxy]benzylidene}-4-methoxybenzenesulfonohydrazide, commonly known as CBMSH, is a novel organic compound that has gained significant attention in recent years due to its potential applications in scientific research. CBMSH is a sulfonohydrazide derivative that has been synthesized using a specific method and has shown promising results in various studies. In
Scientific Research Applications
CBMSH has been found to have potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and material science. CBMSH has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. It has also been found to exhibit antioxidant and anti-inflammatory activities, which could be useful in the treatment of various diseases.
Mechanism of Action
The mechanism of action of CBMSH is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in cells. CBMSH has been found to interact with DNA and RNA, which could be responsible for its antimicrobial and anticancer activities.
Biochemical and Physiological Effects:
CBMSH has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, including Staphylococcus aureus and Candida albicans. CBMSH has also been found to have anticancer properties and has been shown to induce apoptosis in cancer cells. Additionally, CBMSH has been found to have antioxidant and anti-inflammatory activities, which could be useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CBMSH is its potential as a new antimicrobial and anticancer agent. CBMSH has been shown to have potent activity against certain bacteria and fungi, as well as cancer cells. Another advantage of CBMSH is its ease of synthesis, which makes it a promising candidate for further research. However, one of the limitations of CBMSH is its limited solubility in water, which could affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on CBMSH. One area of research could be the development of new CBMSH derivatives with improved solubility and bioavailability. Another area of research could be the investigation of the mechanism of action of CBMSH, which could provide insights into its potential applications in various scientific research fields. Additionally, further studies could be conducted to evaluate the safety and toxicity of CBMSH in vivo, which could pave the way for its use in clinical settings.
Synthesis Methods
The synthesis of CBMSH involves the reaction of 3-chlorobenzyl chloride with 4-methoxybenzenesulfonylhydrazide in the presence of sodium hydroxide. The resulting product is then treated with salicylaldehyde to obtain CBMSH as a yellow crystalline solid. The synthesis of CBMSH has been optimized to obtain high yields and purity.
properties
IUPAC Name |
N-[(Z)-[3-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-27-19-8-10-21(11-9-19)29(25,26)24-23-14-16-4-3-7-20(13-16)28-15-17-5-2-6-18(22)12-17/h2-14,24H,15H2,1H3/b23-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMYLVWMCLBGLE-UCQKPKSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)OCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=CC=C2)OCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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